molecular formula C8H15N3O4 B3263434 H-Ala-gly-ala-OH CAS No. 37460-22-3

H-Ala-gly-ala-OH

Cat. No. B3263434
CAS RN: 37460-22-3
M. Wt: 217.22 g/mol
InChI Key: ZVFVBBGVOILKPO-WHFBIAKZSA-N
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Description

“H-Ala-gly-ala-OH” is an amino acid reagent used in the synthesis of ternary copper (II) L-dipeptide-neocuproine complexes used in cancer treatment .


Synthesis Analysis

The synthesis of a peptide like “this compound” involves overcoming two main obstacles . The first is statistical in nature. For instance, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala . The second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts . To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent .


Molecular Structure Analysis

Each amino acid in “this compound” is linked to another by an amide (or peptide) bond formed between the NH2 group of one and the CO2H group of the other . The amide groups are planar and configuration about the C-N bond is usually, but not always, trans .


Chemical Reactions Analysis

In order to synthesize a peptide from its component amino acids, selective acylation of a free amine is required . This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent . Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .

Scientific Research Applications

Hydrogen Abstraction Reaction in Amino Acids

H-Ala-gly-ala-OH, as part of amino acids like Glycine (Gly) and Alanine (Ala), has been studied in the context of hydrogen abstraction reactions by hydroxyl radicals (•OH). This is significant in understanding the mechanism of rapid peptide and protein unfolding, which is implicated in diseases like Alzheimer's and other peptide misfolding diseases involving amyloidogenic peptides. The study by Owen et al. (2012) used first-principles quantum computations to explore how (•)OH can initiate the unfolding of amino acid residues like Gly and Ala, highlighting the role of these amino acids in biochemical processes and disease mechanisms Owen et al., 2012.

Peptide Synthesis and Racemization Testing

The role of this compound in peptide synthesis has been explored, particularly in the context of racemization. A study by Izumiya et al. (1971) looked at the synthesis of several tripeptides, including H-Gly-DL-Ala-B-OH, and the separation of glycyltripeptide diastereomers using an amino acid analyzer. This research is crucial for understanding the chemical properties and reactions involved in peptide synthesis Izumiya et al., 1971.

NMR Studies and Chemical Shifts

Nuclear Magnetic Resonance (NMR) studies have provided insights into the chemical shifts and properties of peptides containing this compound. For instance, Merutka et al. (1995) conducted studies on a series of disordered linear peptides, including H-Gly-Gly-X-Gly-Gly-OH, where X represents various amino acids, including alanine. These studies are significant for understanding the detailed chemical and structural properties of peptides in different solvents and conditions Merutka et al., 1995.

Structural Analysis of α-Helical Copolypeptides

This compound's role in the structural analysis of α-helical copolypeptides has been studied extensively. Souma et al. (2008) computed the optimized structure of sequential 18-mer copolypeptide H-(Ala-Gly)9-OH adopting a right-handed α-helix conformation. This research contributes to our understanding of the precise structural characteristics of α-helical copolypeptides Souma et al., 2008.

Coordination Chemistry with Metal Ions

The coordination ability of peptides containing this compound with metal ions, specifically gold (Au), has been explored. Kolev et al. (2006) characterized the structures and coordination processes of Au(III)-complexes with the dipeptide glycylalanine (H-Gly-Ala-OH) and tripeptide glycylalanylalanine (H-Gly-Ala-Ala-OH). This study is relevant for understanding the interactions between peptides and metal ions, which has implications in bioinorganic chemistry Kolev et al., 2006.

Safety and Hazards

The safety data sheet for “H-Ala-gly-ala-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

H-Ala-gly-ala-OH, also known as Gly-Ala, is a dipeptide composed of glycine and alanine

Mode of Action

It’s known that dipeptides can interact with their targets through various mechanisms, such as direct binding, modulation of enzymatic activity, or alteration of membrane permeability . The specific mode of action of Gly-Ala would depend on its precise target within the cell.

Biochemical Pathways

Gly-Ala, as a dipeptide, is involved in protein synthesis and metabolism. It’s synthesized from its component amino acids, glycine and alanine, through peptide bond formation . This process involves the carboxyl group of one amino acid reacting with the amino group of the other, releasing a molecule of water. The resulting dipeptide can then be incorporated into larger polypeptides or proteins, or it can be broken down through hydrolysis to release its constituent amino acids .

Pharmacokinetics

It’s known that dipeptides are generally well-absorbed in the gut and can be distributed throughout the body via the bloodstream . They can be metabolized by various enzymes, including peptidases, which break them down into their constituent amino acids. These amino acids can then be further metabolized or excreted in the urine .

Result of Action

For example, they can modulate enzymatic activity, alter cell signaling, or affect membrane permeability . The specific effects of Gly-Ala would depend on its precise targets and mode of action.

Action Environment

The action of Gly-Ala can be influenced by various environmental factors. For example, changes in pH or temperature can affect the stability of the dipeptide or its ability to interact with its targets . Additionally, the presence of other molecules, such as enzymes or competing ligands, can also influence the action of Gly-Ala .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)10-3-6(12)11-5(2)8(14)15/h4-5H,3,9H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVBBGVOILKPO-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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